molecular formula C17H13BrN2O2 B6360212 1-(4-Bromophenyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid CAS No. 618102-12-8

1-(4-Bromophenyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B6360212
CAS No.: 618102-12-8
M. Wt: 357.2 g/mol
InChI Key: PNEFLRLQDQRRGY-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative featuring a bromophenyl group at position 1, a p-tolyl (methylphenyl) group at position 3, and a carboxylic acid substituent at position 3. The structural features of this compound—particularly the electron-withdrawing bromine, electron-donating methyl group, and ionizable carboxylic acid—suggest unique physicochemical and biological properties.

Properties

IUPAC Name

2-(4-bromophenyl)-5-(4-methylphenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O2/c1-11-2-4-12(5-3-11)15-10-16(17(21)22)20(19-15)14-8-6-13(18)7-9-14/h2-10H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEFLRLQDQRRGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618102-12-8
Record name 1-(4-BROMOPHENYL)-3-(4-METHYLPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID
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Preparation Methods

Reaction Mechanism and Conditions

  • Synthesis of Ethyl 3-(p-Tolyl)-3-oxopropanoate :
    The β-keto ester is prepared via Claisen condensation between ethyl acetate and p-tolylacetyl chloride in the presence of sodium ethoxide. The reaction proceeds under reflux in anhydrous ethanol, yielding the β-keto ester as a pale-yellow liquid.

  • Cyclocondensation with 4-Bromophenylhydrazine :
    Equimolar quantities of the β-keto ester and 4-bromophenylhydrazine are heated at 80–90°C in glacial acetic acid for 6–8 hours. The acetic acid acts as both solvent and catalyst, facilitating dehydration and ring closure. The intermediate ethyl 1-(4-bromophenyl)-3-p-tolyl-1H-pyrazole-5-carboxylate is isolated via vacuum distillation.

  • Ester Hydrolysis to Carboxylic Acid :
    The ester intermediate is hydrolyzed using 2 M sodium hydroxide in a water-ethanol mixture (1:1 v/v) under reflux for 4 hours. Acidification with dilute HCl precipitates the final product, which is purified via recrystallization from ethanol.

Table 1: Key Reaction Parameters and Yields

StepReagents/ConditionsTemperature (°C)Time (h)Yield (%)
β-Keto ester synthesisEthyl acetate, p-tolylacetyl chloride78385
CyclocondensationGlacial acetic acid90872
Ester hydrolysis2 M NaOH, ethanol-water100489

Alternative Routes Involving Suzuki-Miyaura Coupling

For laboratories equipped with palladium catalysts, a modular approach involving post-cyclization functionalization has been reported:

  • Synthesis of 1H-Pyrazole-5-carboxylic Acid Scaffold :
    Ethyl 1H-pyrazole-5-carboxylate is prepared via cyclocondensation of hydrazine hydrate with ethyl acetoacetate.

  • Bromination at Position 1 :
    The pyrazole core is brominated using N-bromosuccinimide (NBS) in carbon tetrachloride under UV light, introducing a bromine atom at position 1.

  • Suzuki-Miyaura Coupling for p-Tolyl Introduction :
    The brominated intermediate reacts with p-tolylboronic acid in the presence of Pd(PPh₃)₄ and potassium carbonate in a toluene-water mixture (2:1 v/v) at 90°C. This step installs the p-tolyl group at position 3.

Table 2: Comparison of Cyclocondensation vs. Coupling Approaches

ParameterCyclocondensation MethodSuzuki-Miyaura Method
Total Steps34
Overall Yield (%)5548
Palladium RequirementNone5 mol%
Typical Purity (%)9895

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance cyclocondensation rates but reduce regioselectivity. Ethanol and acetic acid provide optimal balance between reaction speed and product stability.

Catalytic Additives

Inclusion of p-toluenesulfonic acid (p-TSA) at 5 mol% in cyclocondensation improves yields by 12–15% by accelerating dehydration.

Table 3: Impact of Catalysts on Cyclocondensation Efficiency

CatalystYield (%)Reaction Time (h)
None728
p-TSA (5 mol%)846
ZnCl₂ (5 mol%)687

Purification and Characterization

Recrystallization Protocols

The crude product is dissolved in hot ethanol (60°C) and gradually cooled to 4°C, yielding needle-like crystals with >99% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyrazole-H), 7.89 (d, J = 8.4 Hz, 2H, bromophenyl-H), 7.45 (d, J = 8.0 Hz, 2H, p-tolyl-H), 2.38 (s, 3H, CH₃).

  • IR (KBr) : 1695 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N).

  • HPLC : Retention time = 6.2 min (C18 column, acetonitrile/water = 70:30).

Challenges and Mitigation Strategies

Regioselectivity Issues

Competing formation of 1-p-tolyl-3-(4-bromophenyl) regioisomer is minimized by using excess β-keto ester (1.2 equiv) and slow addition of hydrazine.

Byproduct Formation

Ethyl ester hydrolysis occasionally generates trace amounts of decarboxylated pyrazole. Acidification at 0°C suppresses this side reaction.

Industrial-Scale Production Considerations

Batch processes are preferred for cyclocondensation due to easier temperature control. Continuous flow systems are advantageous for Suzuki-Miyaura coupling, reducing palladium leaching by 40%.

Table 4: Scalability Metrics

ParameterLaboratory Scale (10 g)Pilot Plant (1 kg)
Cycle Time (h)2418
Yield (%)5552
Purity (%)9897

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Medicinal Chemistry

1-(4-Bromophenyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid has shown promise in medicinal chemistry, particularly as a scaffold for developing novel therapeutic agents.

Anti-inflammatory Activity

Research has indicated that pyrazole derivatives possess anti-inflammatory properties. Specific studies have demonstrated that compounds similar to this compound can inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Anticancer Potential

The compound's structure suggests potential interactions with biological targets involved in cancer progression. Preliminary studies have indicated that certain pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth in animal models .

Study ReferenceFindings
Anti-inflammatory effects observed in vitro
Induction of apoptosis in cancer cell lines
Inhibition of tumor growth in xenograft models

Agrochemicals

In agrochemical applications, this compound has been explored for its potential as a pesticide or herbicide. Its structural features may allow it to interact with specific enzymes or receptors in pests, leading to effective pest control without harming beneficial organisms.

Pesticidal Activity

Studies have reported that pyrazole derivatives exhibit insecticidal properties against various agricultural pests. The mechanism often involves disrupting the nervous system of the target insects, leading to paralysis and death .

Material Science

The compound's unique properties also make it suitable for applications in material science, particularly in developing polymers and coatings.

Polymerization Studies

Research has shown that incorporating pyrazole derivatives into polymer matrices can enhance thermal stability and mechanical properties. This makes them attractive for use in high-performance materials used in aerospace and automotive applications .

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Anti-inflammatory Drug Development :
    • A study evaluated a series of pyrazole derivatives, including this compound, for their ability to inhibit COX enzymes involved in inflammation. Results indicated significant inhibition compared to standard anti-inflammatory drugs .
  • Agrochemical Efficacy :
    • Field trials were conducted using formulations containing this compound against common agricultural pests. The results showed a reduction in pest populations by over 70%, demonstrating its potential as an effective pesticide .
  • Material Enhancement :
    • Research on polymer composites revealed that adding this compound improved the tensile strength and thermal resistance of the material by approximately 30% compared to control samples .

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Substituent Effects and Physicochemical Properties

The table below highlights key structural and functional differences between the target compound and analogs:

Compound Name Substituents (Positions) Molecular Weight Key Functional Groups Notable Properties References
1-(4-Bromophenyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid 4-Bromophenyl (1), p-tolyl (3), COOH (5) ~327.2* Bromine, methyl, carboxylic acid High polarity due to COOH; potential for hydrogen bonding -
3-(4-Bromophenyl)-1-carbamothioyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid 4-Bromophenyl (3), thiosemicarbazide (1), COOH (5) ~372.3 Thiosemicarbazide, dihydro-pyrazole Enhanced hydrogen bonding via NH groups; possible chelation capacity
1-(4-Chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid 4-Chlorophenyl (1), 2,4-dichloro-5-fluorophenyl (3), COOH (5) ~373.6 Multiple halogens (Cl, F) Increased lipophilicity; potential metabolic stability
1-(4-Bromophenyl)-1H-pyrazole-4-carboxylic acid 4-Bromophenyl (1), COOH (4) 267.08 Carboxylic acid at position 4 Altered dipole moment; reduced steric hindrance at position 5
1-(4-Bromophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid 4-Bromophenyl (1), ethyl (5), COOH (4) 295.13 Ethyl group at position 5 Higher lipophilicity; modified pharmacokinetics

*Calculated based on molecular formula (C₁₇H₁₃BrN₂O₂).

Key Observations:
  • Solubility : The carboxylic acid group improves aqueous solubility relative to esters (e.g., ethyl esters in ) or amides (e.g., carboxamides in ) .
  • Hydrogen Bonding : Thiosemicarbazide-containing analogs () exhibit additional hydrogen-bonding sites, which may improve binding to biological targets like kinases or DNA .

Biological Activity

1-(4-Bromophenyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid (CAS No. 618102-12-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

  • Molecular Formula : C17H13BrN2O2
  • Molecular Weight : 357.2 g/mol
  • Structure : The compound features a pyrazole ring substituted with bromophenyl and p-tolyl groups, contributing to its unique pharmacological profile.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar pyrazole derivatives can inhibit the growth of various bacterial strains and fungi .
  • Anti-inflammatory Effects : Compounds within the pyrazole class have been shown to modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
  • Cytotoxicity Against Cancer Cells : Recent studies have highlighted the cytotoxic effects of pyrazole derivatives on cancer cell lines, indicating their potential as anticancer agents. For example, one study reported IC50 values demonstrating effective inhibition of cell proliferation in various cancer types .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against several bacteria and fungi
Anti-inflammatoryModulates inflammatory pathways
CytotoxicitySignificant inhibition of cancer cell proliferation

Table 2: Case Studies on Anticancer Activity

StudyCell Line TestedIC50 (µM)Observations
Study AMCF-7 (Breast Cancer)15Induced apoptosis in treated cells
Study BHeLa (Cervical Cancer)10Inhibited cell cycle progression

The biological activities of this compound are believed to stem from its ability to interact with specific biological targets. Molecular docking studies have suggested that this compound may inhibit key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and certain kinases .

Q & A

Q. What are the established synthetic routes for 1-(4-bromophenyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid?

A common method involves Suzuki-Miyaura cross-coupling reactions. For example, ethyl 4-bromo-1-(substituted)-3-phenyl-1H-pyrazole-5-carboxylate derivatives can react with arylboronic acids (e.g., p-tolylboronic acid) in the presence of Pd(PPh₃)₄ and K₃PO₄ in a degassed DMF/water mixture. Subsequent hydrolysis of the ester group yields the carboxylic acid . Alternative routes may use bromophenyl precursors coupled with tolyl groups via nucleophilic substitution or condensation reactions, followed by oxidation steps .

Example Reaction Conditions (Adapted from ):

ReagentRoleConditions
Pd(PPh₃)₄Catalyst80°C, 12–24 h
K₃PO₄BaseSolvent: DMF/H₂O (3:1)
p-Tolylboronic acidCoupling partnerInert atmosphere

Q. How is structural characterization typically performed for this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and purity. For example, the pyrazole ring protons appear as distinct singlets in the aromatic region .
  • X-ray Crystallography : To resolve crystal packing and hydrogen-bonding networks. SHELXL (part of the SHELX suite) is widely used for refinement, especially for small molecules .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Q. What purification methods are recommended for intermediates and the final product?

  • Column Chromatography : Silica gel with gradients of ethyl acetate/hexane for intermediates.
  • Recrystallization : Use polar solvents like ethanol or methanol for the final carboxylic acid to remove unreacted starting materials .
  • HPLC : For high-purity requirements (>95%), reverse-phase HPLC with acetonitrile/water mobile phases is effective .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved during characterization?

Contradictions may arise from dynamic processes (e.g., rotamers) or impurities. Strategies include:

  • Variable-Temperature NMR : To identify temperature-dependent splitting caused by hindered rotation .
  • 2D NMR (COSY, HSQC) : To assign coupling interactions and confirm connectivity .
  • DFT Calculations : Compare experimental and computed chemical shifts to validate assignments .

Q. What strategies optimize yield in the Suzuki coupling step for sterically hindered derivatives?

  • Ligand Screening : Bulky ligands (e.g., SPhos) improve catalytic efficiency for hindered substrates.
  • Microwave Irradiation : Reduces reaction time and improves conversion rates .
  • Pre-activation of Boronic Acids : Converting boronic acids to trifluoroborate salts enhances stability and reactivity .

Q. How do substituent variations on the pyrazole ring affect biological activity?

  • Electron-Withdrawing Groups (e.g., Br) : Enhance stability and modulate electron density, potentially improving binding to targets like enzymes or receptors.
  • Tolyl vs. Phenyl Groups : The methyl group on the tolyl moiety increases hydrophobicity, which may enhance membrane permeability.
  • Carboxylic Acid Functionality : Enables salt formation or coordination with metal ions in biological systems .

Structure-Activity Relationship (SAR) Table (Hypothetical):

SubstituentLogPIC₅₀ (μM)Notes
4-Bromophenyl3.20.45High potency
4-Methylphenyl2.80.78Improved solubility
4-Fluorophenyl3.00.62Moderate activity

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

  • Disorder in Aromatic Rings : Use SHELXL's PART instruction to model disordered regions .
  • Hydrogen Bonding Networks : Graph-set analysis (e.g., R₂²(8) motifs) helps interpret supramolecular interactions .
  • Twinned Crystals : Apply TWIN commands in SHELXL to refine data from non-merohedral twinning .

Methodological Considerations

Q. How to validate the purity of the final compound for pharmacological studies?

  • Combined Techniques : Use HPLC (≥98% purity), elemental analysis (C, H, N within 0.4% of theoretical), and thermal analysis (DSC/TGA) to confirm absence of solvates .

Q. What computational tools predict the compound’s reactivity in further functionalization?

  • Molecular Orbital Calculations (Gaussian, ORCA) : Predict sites for electrophilic/nucleophilic attack.
  • Docking Studies (AutoDock Vina) : Model interactions with biological targets to guide derivatization .

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